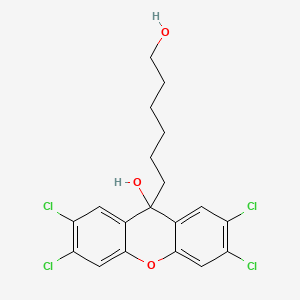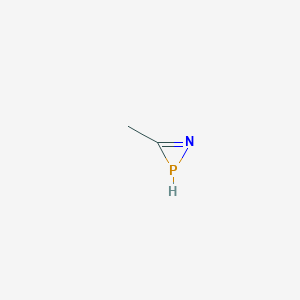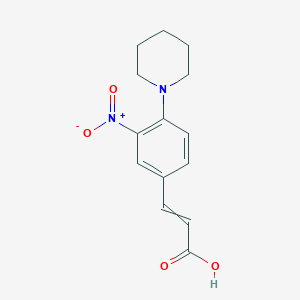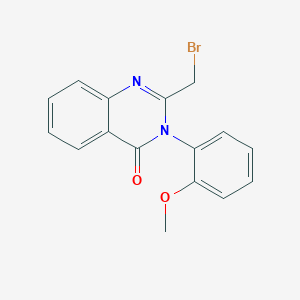
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a complex organic compound that features both azide and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves multi-step organic reactions. One common approach is to start with 3-phenylprop-2-en-1-ol, which undergoes a series of reactions including azidation and nitrile formation. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc bromide (ZnBr2) and Oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Wissenschaftliche Forschungsanwendungen
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. These functional groups allow the compound to interact with a variety of molecular targets and pathways, making it versatile in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-2-propen-1-ol: A precursor in the synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile.
3-Phenyl-2-propyn-1-ol: Another related compound with similar structural features.
Uniqueness
What sets this compound apart is the presence of both azide and nitrile groups, which confer unique reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
649759-85-3 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-(3-azidopropyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C15H15N5/c16-12-15(13-17,10-5-11-19-20-18)9-4-8-14-6-2-1-3-7-14/h1-4,6-8H,5,9-11H2 |
InChI-Schlüssel |
OTBSCRXBDALGGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(CCCN=[N+]=[N-])(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)



![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)


![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)

![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
